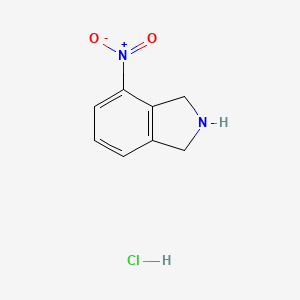![molecular formula C17H21Cl2NO B1424545 3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220029-38-8](/img/structure/B1424545.png)
3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride
描述
3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride is a chemical compound known for its diverse applications in various scientific fields. With a unique structure combining elements such as chlorine, naphthyl, and piperidine, this compound holds significant interest for researchers and professionals in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride typically involves a multi-step process. One common route starts with the reaction of 4-chloro-1-naphthol with an alkylating agent like ethylene oxide, forming 2-[(4-chloro-1-naphthyl)oxy]ethanol. This intermediate is then subjected to a reaction with piperidine in the presence of a catalyst to yield the target compound. The hydrochloride salt is formed by treating the final product with hydrochloric acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized conditions for each step. This often includes using more efficient catalysts, high-pressure reactors, and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions It Undergoes
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidative reactions can lead to the formation of different products, depending on the reagents and conditions used.
Reduction: : Reduction can target specific functional groups within the compound, potentially altering its chemical behavior.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, allowing for modifications of the compound's structure.
Common Reagents and Conditions
Typical reagents include:
Oxidizing Agents: : Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: : Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) for catalytic hydrogenation reactions.
Major Products Formed
Depending on the reaction, products can include derivatives with modified functional groups or entirely new compounds with altered physicochemical properties.
科学研究应用
Chemistry
In chemistry, 3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reactivity patterns.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate cellular pathways and mechanisms.
Medicine
Medically, it has potential uses in drug development, particularly as a lead compound for designing new therapeutic agents. Its interactions with specific receptors or enzymes are of great interest for pharmaceutical research.
Industry
In industrial applications, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
作用机制
The mechanism by which this compound exerts its effects often involves interactions with molecular targets such as enzymes, receptors, or ion channels. By binding to these targets, it can modulate their activity, leading to various biological outcomes. Pathways involved in these interactions include signal transduction cascades, metabolic pathways, and gene expression regulation.
相似化合物的比较
Similar Compounds
3-{2-[(4-Bromo-1-naphthyl)oxy]ethyl}piperidine hydrochloride: : Similar in structure but with a bromine atom instead of chlorine.
3-{2-[(4-Methyl-1-naphthyl)oxy]ethyl}piperidine hydrochloride: : Incorporates a methyl group in place of the chlorine.
Unique Features
What sets 3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride apart is its specific interaction profile with molecular targets and its reactivity under various chemical conditions. Its chlorine atom may confer different electronic properties compared to its analogs, affecting its behavior in both chemical reactions and biological systems.
This compound's distinct combination of chemical, biological, and industrial applications highlights its significance in scientific research and practical use.
属性
IUPAC Name |
3-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO.ClH/c18-16-7-8-17(15-6-2-1-5-14(15)16)20-11-9-13-4-3-10-19-12-13;/h1-2,5-8,13,19H,3-4,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQVGNMDXHLVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C3=CC=CC=C32)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzo[d]isoxazol-3-ylmethanol](/img/structure/B1424467.png)
![3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B1424469.png)
![1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B1424470.png)

![Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1424474.png)







